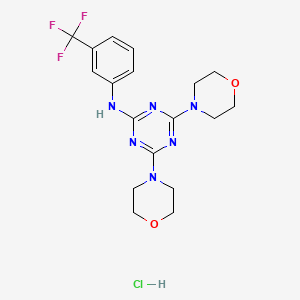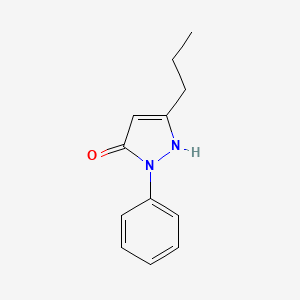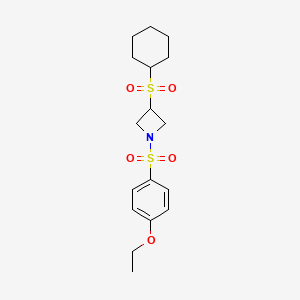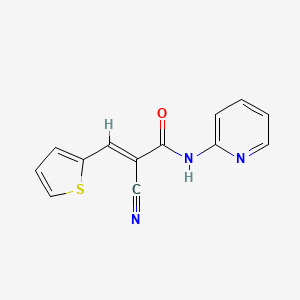![molecular formula C22H32N2O3 B2915129 3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1797561-97-7](/img/structure/B2915129.png)
3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane and phenyl rings. These rings would provide a rigid, three-dimensional structure to the molecule. The methoxy and urea groups would likely be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane and phenyl rings would likely make the compound relatively non-polar and hydrophobic. The methoxy groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Directed Lithiation and Chemical Synthesis
Research demonstrates the directed lithiation of related urea compounds, highlighting methodologies for synthesizing substituted products through reactions with various electrophiles. These synthetic routes offer potential for creating derivatives of the target compound with varied functional groups, which could be pivotal in drug design and development (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure Analysis
Studies on compounds similar to the target molecule, such as metobromuron, reveal intricate details about crystal structures, including molecular arrangements and intermolecular interactions. This information is crucial for understanding the physical properties and stability of these compounds, which can be applied in material science and pharmacology (Kang et al., 2015).
Biological Activities and Drug Design
Research into related urea and thiourea derivatives has explored their potential biological activities, including inhibition profiles against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase. These studies are instrumental in drug discovery, particularly for treating conditions like Alzheimer's disease and glaucoma (Sujayev et al., 2016).
Chemical Properties and Reactions
The chemical reactivity of related compounds, including their interactions and transformations, offers insights into the versatility of urea derivatives in synthetic chemistry. This includes the study of Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's role in facilitating complex chemical reactions (Thalluri et al., 2014).
Antitumor Activities and Pharmacological Potential
Investigations into the antitumor activities of related urea compounds, as well as their interactions with biological targets through docking studies, highlight the therapeutic potential of these molecules. Such studies contribute to the development of new anticancer agents, showcasing the broad applicability of urea derivatives in medicinal chemistry (Hu et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-5-3-15(4-6-20)7-8-23-21(25)24-14-22(27-2)18-10-16-9-17(12-18)13-19(22)11-16/h3-6,16-19H,7-14H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTABDNOLGCCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)
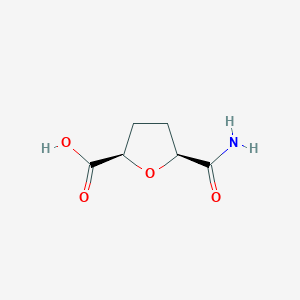
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
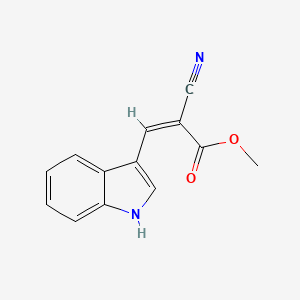

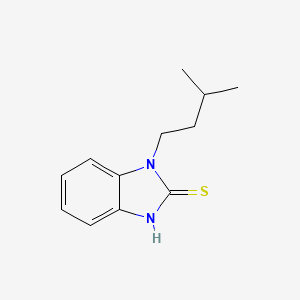

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
